molecular formula C18H15NO3 B2728004 Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate CAS No. 294184-16-0

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate

Cat. No.: B2728004
CAS No.: 294184-16-0
M. Wt: 293.322
InChI Key: ZPXUBHKCEZIGDF-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate typically involves the condensation of 2-fluoro-5-formylbenzoic acid with a suitable amine derivative under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base. The mixture is cooled to 0°C before the addition of the amine derivative. The reaction is then allowed to proceed at room temperature for several hours, followed by heating to 70°C for further reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Tetrahydroquinoline: Reduced form with distinct chemical properties.

Uniqueness

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate is unique due to its specific substitution pattern and the presence of both quinoline and benzenecarboxylate moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-(1-methyl-4-oxoquinolin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-19-11-15(17(20)14-9-5-6-10-16(14)19)12-7-3-4-8-13(12)18(21)22-2/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUBHKCEZIGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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